molecular formula C10H16O4 B12922491 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol

Cat. No.: B12922491
M. Wt: 200.23 g/mol
InChI Key: MAXKOSQCBZRILG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a chemical compound with a complex structure that includes a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its specific arrangement of hydroxyl groups and the fused ring structure

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C10H16O4/c11-3-1-2-6-7-4-10(13)14-9(7)5-8(6)12/h1-2,6-13H,3-5H2/b2-1+

InChI Key

MAXKOSQCBZRILG-OWOJBTEDSA-N

Isomeric SMILES

C1C2C(CC(C2/C=C/CO)O)OC1O

Canonical SMILES

C1C2C(CC(C2C=CCO)O)OC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.